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molecular formula C13H10N2O2S B8633216 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B8633216
M. Wt: 258.30 g/mol
InChI Key: FIZIQXDZKYRYFY-UHFFFAOYSA-N
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Patent
US08153639B2

Procedure details

3-(3-Methoxy-benzoylamino)-thiophene-2-carboxylic acid methyl ester, 24, (12.78 g) was added to methanol (200 mL) previously saturated with ammonia. The mixture was placed in a bomb reactor, and heated to 100° for 2 days. The solvent was then removed in vacuo and the resulting residue was suspended in isopropanol (250 mL); 2M sodium hydroxide solution was then added (83 mL), and the mixture was heated to reflux for 5 hours. The reaction mixture was then cooled and acidified to pH 1. 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 25, (12.16 g) was collected as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)=O.[NH3:21]>CO>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([C:11]2[NH:21][C:3](=[O:2])[C:5]3[S:6][CH:7]=[CH:8][C:9]=3[N:10]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC=CC1NC(C1=CC(=CC=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was placed in a bomb reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
2M sodium hydroxide solution was then added (83 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 25, (12.16 g) was collected as a white solid

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C=1NC(C2=C(N1)C=CS2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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